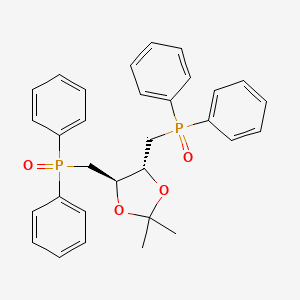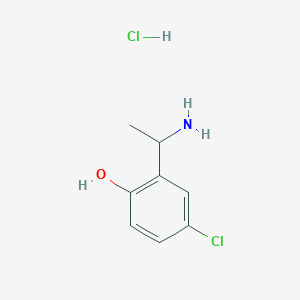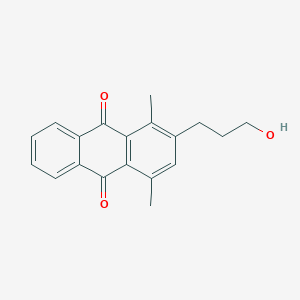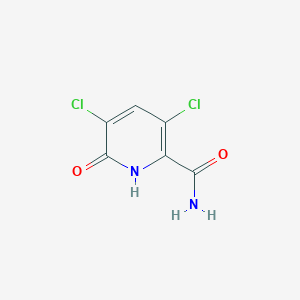
1,8-Diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple functional groups such as amino, chloro, and methylphenyl groups attached to an anthraquinone core. The presence of these groups imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone typically involves multiple steps, starting with the preparation of the anthraquinone core. One common method involves the palladium-catalyzed amination of di(chloro)-9,10-anthracenedione with 4-methylphenylamine . The reaction conditions often include the use of a palladium catalyst, a suitable base, and an appropriate solvent to facilitate the amination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1,8-Diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,8-diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Diamino-2,3-dichloro-anthraquinone
- 9,10-Anthracenedione
- 4,4’-Diamino-3,3’-dichlorodiphenylmethane
Uniqueness
Compared to similar compounds, 1,8-diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
83578-94-3 |
|---|---|
Fórmula molecular |
C28H22Cl2N4O2 |
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
1,8-diamino-2,7-dichloro-4,5-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22Cl2N4O2/c1-13-3-7-15(8-4-13)33-19-11-17(29)25(31)23-21(19)27(35)22-20(34-16-9-5-14(2)6-10-16)12-18(30)26(32)24(22)28(23)36/h3-12,33-34H,31-32H2,1-2H3 |
Clave InChI |
WEDWGYBEXOZUHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=C(C=C4NC5=CC=C(C=C5)C)Cl)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)









![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)

![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)
